REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:12][CH:11]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])[CH2:10]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH2:8][CH:9]1[CH2:12][CH:11]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])[CH2:10]1 |f:2.3.4|
|
Name
|
3-(benzylamino)-N-methoxy-N-methylcyclobutanecarboxamide
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CC(C1)C(=O)N(C)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen (30 psi) at room temperature for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through CELITE™ H
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(C1)C(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.09 mmol | |
AMOUNT: MASS | 332 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |